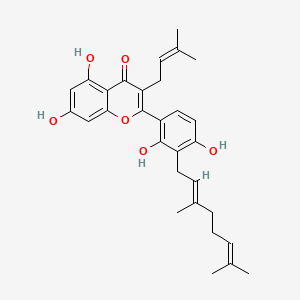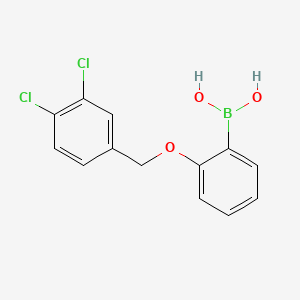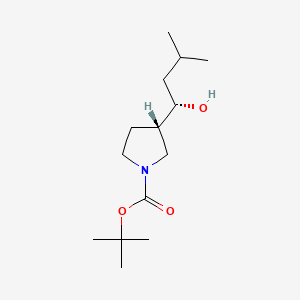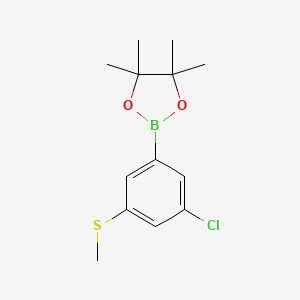
2-(3-Chloro-5-(méthylthio)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, although it is not well developed for all types of esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation, a process that involves the removal of a boron group . This process is often paired with a Matteson homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé peut être utilisé dans le couplage de Suzuki–Miyaura (SM), une réaction de formation de liaison carbone-carbone largement appliquée catalysée par un métal de transition . Le succès du couplage SM provient d'une combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboré relativement stable, facilement préparé et généralement bénin pour l'environnement .
Protodéboronation
La protodéboronation des esters boroniques de pinacol est une application importante de ce composé . Ce processus permet une hydrométhylation formelle d'alcène anti-Markovnikov, une transformation précieuse mais inconnue . La protodéboronation a été utilisée de manière plus approfondie dans la synthèse totale formelle de la δ-®-conicéine et de l'indolizidine 209B .
Synthèse d'un précurseur de type lansoprazole
Ce composé peut être utilisé dans la synthèse d'un précurseur de type lansoprazole avec la fraction méthylthio typique . Le lansoprazole est un médicament anti-ulcéreux .
Hydrolyse
Les esters boroniques de pinacol de phényle, comme ce composé, peuvent subir une hydrolyse . La cinétique de cette réaction dépend des substituants du cycle aromatique et du pH .
Réactions à la position benzylique
Ce composé peut subir des réactions à la position benzylique
Mécanisme D'action
Target of Action
The primary target of 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Chloro-5-methylthiophenylboronic acid, pinacol ester, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds in organic synthesis . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and be readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context of its use.
Result of Action
The result of the action of 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
The action, efficacy, and stability of 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. These include the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The compound is generally environmentally benign .
Propriétés
IUPAC Name |
2-(3-chloro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKTYEZBMMWCFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682342 |
Source


|
| Record name | 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-24-3 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
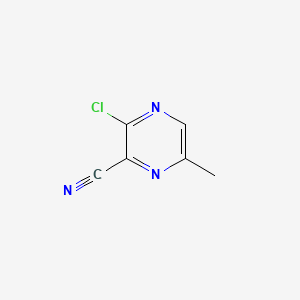
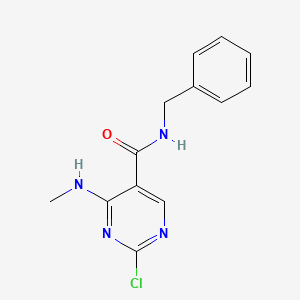

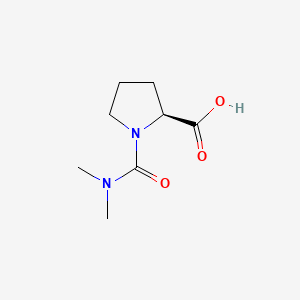

![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)

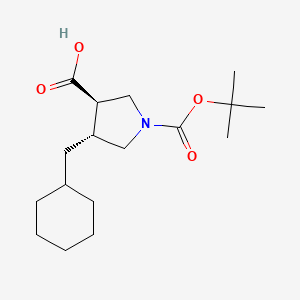
![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-](/img/structure/B577683.png)

